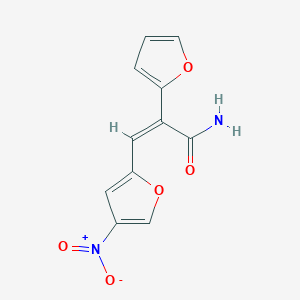
(Z)-2-(Furan-2-yl)-3-(4-nitrofuran-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(Furan-2-yl)-3-(4-nitrofuran-2-yl)acrylamide is an organic compound that features both furan and nitrofuran moieties. These types of compounds are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(Furan-2-yl)-3-(4-nitrofuran-2-yl)acrylamide typically involves the reaction of furan derivatives with nitrofuran derivatives under specific conditions. One common method might involve the use of a base-catalyzed aldol condensation reaction, where the furan and nitrofuran components are combined in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(Furan-2-yl)-3-(4-nitrofuran-2-yl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The furan and nitrofuran rings can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: The nitro group in the nitrofuran moiety can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions where functional groups on the furan or nitrofuran rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various catalysts such as palladium on carbon.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions used. For example, oxidation might yield furanones, while reduction could yield amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(Furan-2-yl)-3-(4-nitrofuran-2-yl)acrylamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.
Biology
In biology, compounds containing furan and nitrofuran moieties are often studied for their potential antimicrobial and anticancer activities. They can interact with biological molecules and pathways, leading to various therapeutic effects.
Medicine
In medicine, such compounds might be investigated for their potential use as drugs or drug candidates. Their ability to interact with specific molecular targets makes them interesting for drug discovery and development.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-2-(Furan-2-yl)-3-(4-nitrofuran-2-yl)acrylamide would depend on its specific application. For example, if used as an antimicrobial agent, it might interact with bacterial enzymes or DNA, leading to the inhibition of bacterial growth. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other furan and nitrofuran derivatives, such as:
- 2-Furylacrylamide
- 4-Nitro-2-furancarboxaldehyde
- 2-(Furan-2-yl)acrylic acid
Uniqueness
(Z)-2-(Furan-2-yl)-3-(4-nitrofuran-2-yl)acrylamide is unique due to the presence of both furan and nitrofuran moieties in its structure. This dual functionality can lead to unique chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H8N2O5 |
|---|---|
Molecular Weight |
248.19 g/mol |
IUPAC Name |
(Z)-2-(furan-2-yl)-3-(4-nitrofuran-2-yl)prop-2-enamide |
InChI |
InChI=1S/C11H8N2O5/c12-11(14)9(10-2-1-3-17-10)5-8-4-7(6-18-8)13(15)16/h1-6H,(H2,12,14)/b9-5- |
InChI Key |
CLYVCAVVZNOGKW-UITAMQMPSA-N |
Isomeric SMILES |
C1=COC(=C1)/C(=C/C2=CC(=CO2)[N+](=O)[O-])/C(=O)N |
Canonical SMILES |
C1=COC(=C1)C(=CC2=CC(=CO2)[N+](=O)[O-])C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


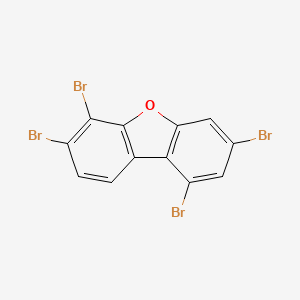
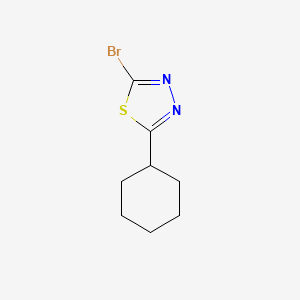
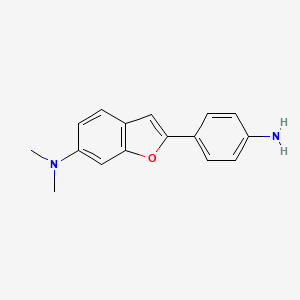
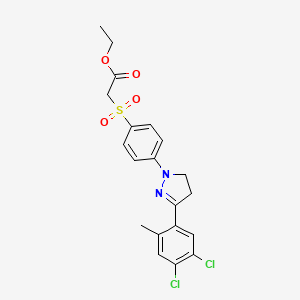
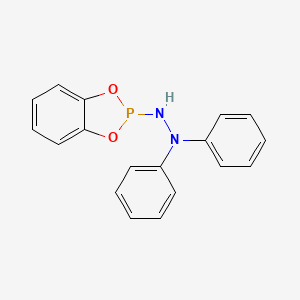
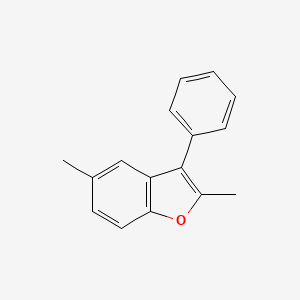
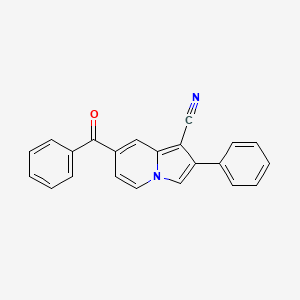
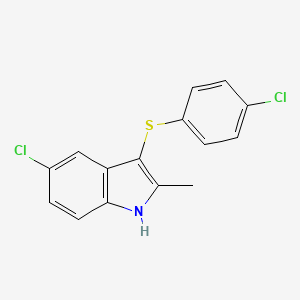
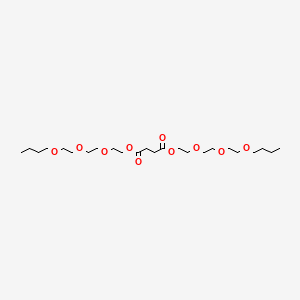
![Dibenzo[a,h]phenazine-1,8-diol](/img/structure/B12902099.png)
![N-[2-(Methylsulfanyl)-7-oxo[1,3]thiazolo[5,4-d]pyrimidin-6(7H)-yl]formamide](/img/structure/B12902101.png)
![ethyl 6-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]hexanoate](/img/structure/B12902110.png)
![N-[4-(3,5-Dimethyl-1H-pyrazole-1-sulfonyl)phenyl]-3-nitrobenzamide](/img/structure/B12902132.png)
![Isoxazole, 5-[2-methoxy-2-(4-methoxyphenyl)ethyl]-3-methyl-](/img/structure/B12902140.png)
